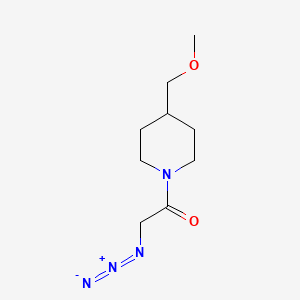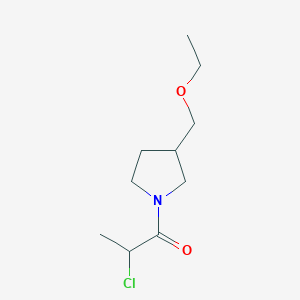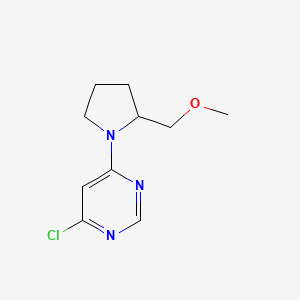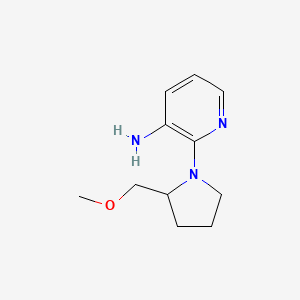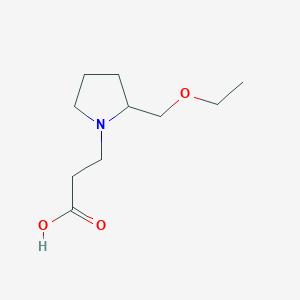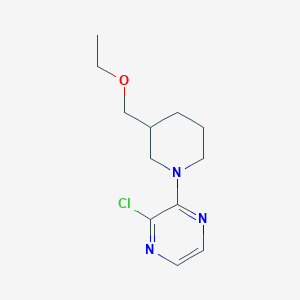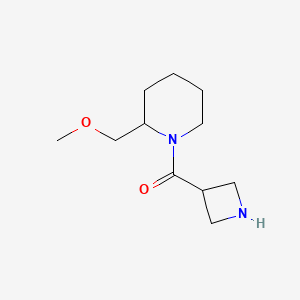
2-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid
Descripción general
Descripción
2-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C11H17F2NO2 and its molecular weight is 233.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Studies on similar compounds reveal advancements in synthesis methods and the exploration of biological activities. For example, research on isoindolone derivatives, closely related to the target compound, indicates a range of biological activities including anti-inflammatory, antiarrhythmic, and nootropic effects, highlighting the potential therapeutic applications of these compounds (Csende, Jekő, & Porkoláb, 2011). Such derivatives are explored for their roles in synthesizing compounds that may interact with various biological pathways, suggesting the potential for developing new drugs or therapeutic agents.
Environmental and Industrial Applications
Further, studies on fluorotelomer alcohols, though not directly the same, indicate ongoing efforts to understand the environmental fate and potential industrial applications of fluorinated compounds. These studies aim at identifying major sources of perfluorocarboxylic acid (PFCA) in nonoccupational indoor environments and evaluating the effectiveness of fluorinated compounds in consumer products (Liu, Guo, Folk, & Roache, 2015). This research area highlights the environmental impact of fluorinated substances and their derivatives, underscoring the importance of developing compounds with reduced environmental footprints.
Advanced Materials Development
The exploration of novel synthetic routes and the physicochemical properties of related compounds underscores the potential for developing advanced materials. The synthesis and characterization of various derivatives demonstrate the chemical versatility and potential industrial applications of such compounds, from pharmaceuticals to specialized materials (Kutubi & Kitamura, 2011). These efforts contribute to a better understanding of how specific structural modifications can influence the physical and chemical properties of the resulting materials, offering pathways to novel applications.
Propiedades
IUPAC Name |
2-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2/c1-7(10(15)16)14-5-8-3-2-4-11(12,13)9(8)6-14/h7-9H,2-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXDNDHBAOQNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC2CCCC(C2C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



